molecular formula C9H8F5NO B8213083 5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline

5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B8213083
M. Wt: 241.16 g/mol
InChI Key: FFGIWPREQXXQIF-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction where an appropriate aniline derivative reacts with difluoroethanol and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, thereby modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2-Difluoroethoxy)-2-methyl aniline
  • 5-(2,2-Difluoroethoxy)-2-chloro aniline
  • 5-(2,2-Difluoroethoxy)-2-bromo aniline

Uniqueness

Compared to these similar compounds, 5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable chemical entity in research and industry .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-6(7(15)3-5)9(12,13)14/h1-3,8H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGIWPREQXXQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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